

3-(Bromomethyl)-7-chlorobenzo[b]thiophene

CAS number 17512-61-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-(Bromomethyl)-7-chlorobenzo[b]thiophene
Cat. No.:	B138130

[Get Quote](#)

An In-depth Technical Guide to **3-(Bromomethyl)-7-chlorobenzo[b]thiophene** CAS Number: 17512-61-7

Introduction

3-(Bromomethyl)-7-chlorobenzo[b]thiophene is a halogenated benzothiophene derivative of significant interest to researchers, scientists, and professionals in drug development.^{[1][2]} Its molecular structure, featuring a reactive bromomethyl group and a chloro substituent on the benzothiophene scaffold, makes it a versatile and valuable intermediate in organic synthesis.^{[1][2]} The benzothiophene core is a key structural motif found in a variety of biologically active molecules.^{[2][3]} This compound is particularly noted for its role as a key building block in the synthesis of novel pharmaceutical agents, especially imidazole-based antifungal agents.^{[2][4][5][6][7]}

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-(Bromomethyl)-7-chlorobenzo[b]thiophene** are summarized in the table below. This data is essential for its proper handling, storage, and application in synthetic chemistry.^[2]

Property	Value	References
Molecular Formula	C ₉ H ₆ BrClS	[1][8][9]
Molecular Weight	261.57 g/mol	[1][8][9]
Appearance	White to light yellow crystalline powder or off-white solid	[1][4]
Melting Point	84-87 °C	[1]
Boiling Point	345.5 ± 27.0 °C at 760 mmHg	[1][4][9]
Density	1.7 ± 0.1 g/cm ³	[1][4]
Flash Point	162.8 °C	[4][9]
Solubility	Chloroform (Slightly), Methanol (Slightly, Sonicated)	[1][7]
Purity	≥ 98% (HPLC)	[1]
Storage	Store at 0-8 °C in a cool, dry place	[1][7][10]

Synthesis Protocol

The primary synthetic route for **3-(bromomethyl)-7-chlorobenzo[b]thiophene** is the radical bromination of 3-methyl-7-chlorobenzo[b]thiophene.[1][2] Modern protocols favor the use of linear alkane solvents like n-heptane over more toxic and environmentally harmful solvents such as carbon tetrachloride.[1][11]

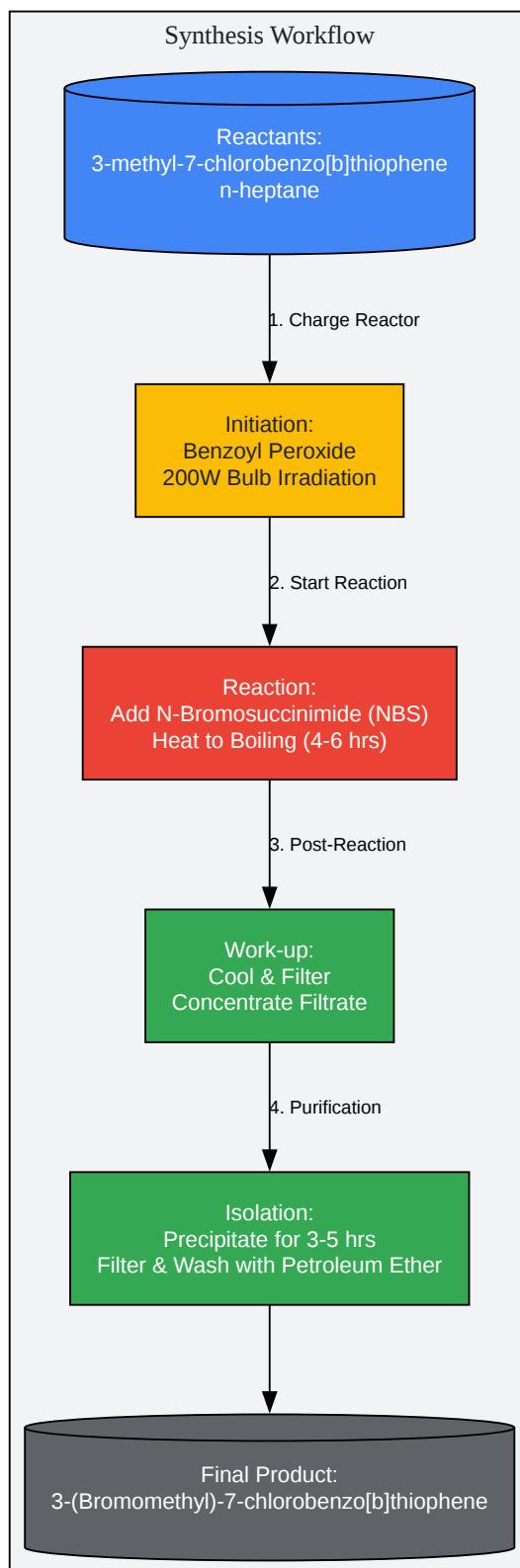
Experimental Protocol: Bromination of 3-methyl-7-chlorobenzo[b]thiophene[1][2][11]

This protocol is based on a method that avoids the use of carbon tetrachloride, opting for a safer solvent.[11]

Materials:

- 3-methyl-7-chlorobenzo[b]thiophene (29.3g)

- n-heptane (230g)
- Benzoyl peroxide (1.76g)
- N-bromosuccinimide (NBS) (29.89g)
- Petroleum ether

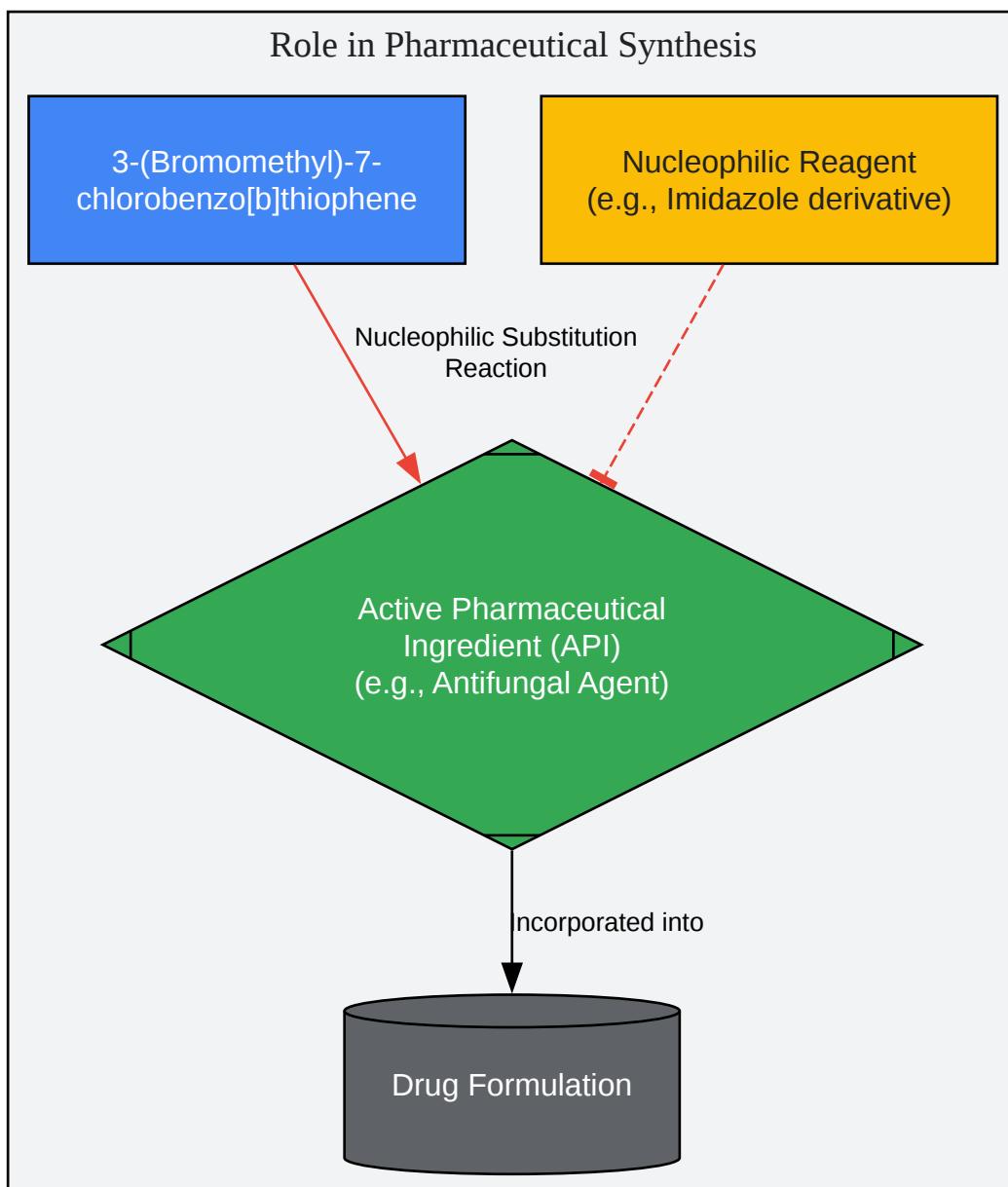

Equipment:

- Reaction flask
- Stirring apparatus
- Heating mantle
- 200W bulb for irradiation
- Filtration apparatus

Procedure:

- Charging the Reactor: Add 230g of n-heptane and 29.3g of 3-methyl-7-chlorobenzo[b]thiophene to the reaction flask.[1][2]
- Initiation: Begin stirring the mixture and irradiate the flask with a 200W bulb. Add 1.76g of benzoyl peroxide, which acts as a radical initiator.[1][2][11]
- Heating: Heat the reaction mixture to its boiling point.[1][2][11]
- Addition of Brominating Agent: Carefully add 29.89g of N-bromosuccinimide (NBS) in batches to control the reaction rate.[1][2][11]
- Reaction: Once the NBS addition is complete, continue stirring the mixture under boiling (reflux) conditions for 4-6 hours.[2][11]
- Work-up: After the reaction period, cool the mixture. Filter the cooled mixture to remove succinimide byproduct. Concentrate the filtrate until a precipitate begins to form.[2][11]

- Isolation: Allow the concentrated solution to stand for 3-5 hours to complete precipitation. Filter the mixture and wash the collected solid (the filter cake) with petroleum ether to isolate the final product, **3-(bromomethyl)-7-chlorobenzo[b]thiophene**.[\[2\]](#)[\[11\]](#)


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 3-(Bromomethyl)-7-chloro-1-benzothiophene.

Applications in Drug Development and Research

3-(Bromomethyl)-7-chlorobenzo[b]thiophene serves as a crucial intermediate in the synthesis of various pharmaceutical agents.^{[2][12]} Its utility is primarily derived from the high reactivity of the bromomethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the covalent attachment of diverse functional groups and the efficient construction of more complex molecular architectures.^[2]

A prominent application is its use as a precursor in the synthesis of imidazole-based antifungal drugs, such as Sertaconazole.^{[4][6][7]} In this context, the benzothiophene moiety is linked to the imidazole core via the reactive bromomethyl handle. The benzothiophene scaffold itself is known to be a pharmacophore with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.^{[3][13]}

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in pharmaceutical synthesis.

Spectral Data

Characterization of **3-(Bromomethyl)-7-chlorobenzo[b]thiophene** is typically performed using standard analytical techniques. While full spectra are not provided here, various suppliers and databases indicate the availability of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry

data for this compound.[10][14] This information is crucial for confirming the structure and purity of the synthesized material.

Safety and Handling

As a reactive chemical intermediate, proper safety precautions must be observed when handling **3-(Bromomethyl)-7-chlorobenzo[b]thiophene**.

- Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[2] Avoid formation of dust and contact with skin and eyes.[1]
- Storage: Store in a cool, dry, and dark place, typically between 2-8°C, away from incompatible materials.[1][7][10]
- First Aid: In case of exposure, move to fresh air. For skin or eye contact, flush immediately with copious amounts of water. Seek medical attention if symptoms persist. Do not induce vomiting if ingested.[1] For detailed information, always consult the Material Safety Data Sheet (MSDS) from the supplier.[2]

Conclusion

3-(Bromomethyl)-7-chlorobenzo[b]thiophene is a highly valuable and reactive intermediate in the fields of organic synthesis and medicinal chemistry. Its well-defined chemical properties and established synthetic protocols make it an essential building block for the discovery and development of new therapeutic agents and advanced materials.[2] The ability of its bromomethyl group to undergo facile nucleophilic substitution reactions provides a reliable strategy for constructing complex molecules, cementing its importance for researchers and drug development professionals.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. 3-(BROMOMETHYL)-7-CHLORO BENZO[B]THIOPHENE | 17512-61-7
[chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 3-(BROMOMETHYL)-7-CHLORO BENZO[B]THIOPHENE CAS#: 17512-61-7
[amp.chemicalbook.com]
- 8. 3-(Bromomethyl)-7-chlorobenzo[b]thiophene | C9H6BrClS | CID 11379988 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 17512-61-7|3-(Bromomethyl)-7-chlorobenzo[b]thiophene|BLD Pharm [bldpharm.com]
- 11. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [b] thiophene - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. 3-(BROMOMETHYL)-7-CHLORO BENZO[B]THIOPHENE(17512-61-7)FT-IR
[chemicalbook.com]
- To cite this document: BenchChem. [3-(Bromomethyl)-7-chlorobenzo[b]thiophene CAS number 17512-61-7]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138130#3-bromomethyl-7-chlorobenzo-b-thiophene-cas-number-17512-61-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com